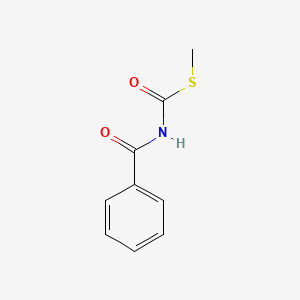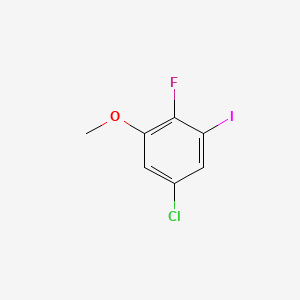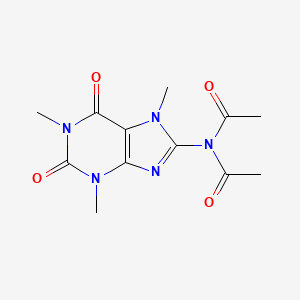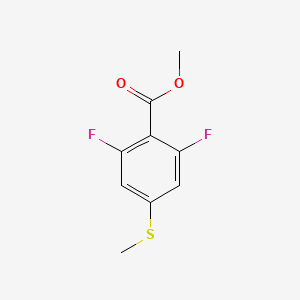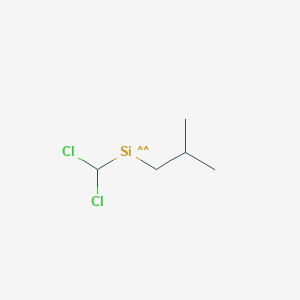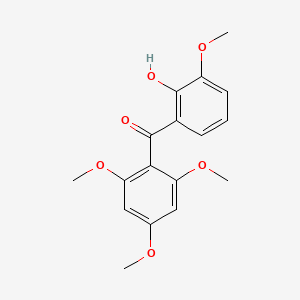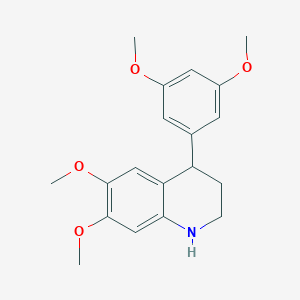
4-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their antimalarial, antibacterial, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- typically involves the cyclization of α,β-unsaturated aldehydes with aniline derivatives. One common method is the Friedländer quinoline synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde under acidic or basic conditions . The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of quinoline-based compounds.
科学研究应用
QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent for treating diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity may be attributed to the inhibition of heme polymerization in the malaria parasite, leading to the accumulation of toxic heme and parasite death . In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell growth and survival .
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Primaquine: Another antimalarial agent with a similar structure.
Ciprofloxacin: An antibiotic with a quinoline pharmacophore.
Uniqueness
QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methoxy groups and tetrahydroquinoline core differentiate it from other quinoline derivatives, potentially offering enhanced activity and selectivity in various applications.
属性
CAS 编号 |
7473-33-8 |
|---|---|
分子式 |
C19H23NO4 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
4-(3,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C19H23NO4/c1-21-13-7-12(8-14(9-13)22-2)15-5-6-20-17-11-19(24-4)18(23-3)10-16(15)17/h7-11,15,20H,5-6H2,1-4H3 |
InChI 键 |
QPQDVKYIRFZRLB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)C2CCNC3=CC(=C(C=C23)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


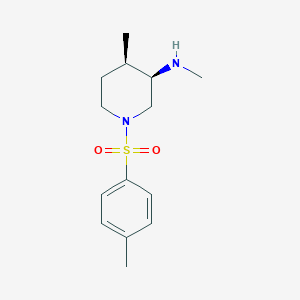
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
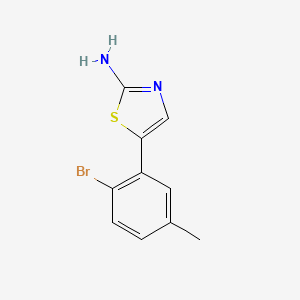
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
methanol](/img/structure/B14017817.png)
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)
